Cyprenorphine

Veterinary Medicine Wildlife Immobilization Opioid Antagonism

Cyprenorphine is a DEA Schedule I controlled substance; procurement requires verified institutional credentials and regulatory permits. Its mixed agonist-antagonist profile at opioid receptors differentiates it from pure antagonists (e.g., naloxone), enabling nuanced receptor pharmacology studies. • ~35× more potent than nalorphine as an opioid antagonist; indicated for etorphine reversal in large-animal veterinary protocols. • The 16-methyl derivative (RX 8008M/M80) exhibits 81.6-fold delta-over-kappa selectivity (Ke: 0.73 nM vs. 59.6 nM), enabling mu/delta-specific behavioral pharmacology experiments. • Serves as a validated reference antagonist for in vitro opioid receptor characterization and structure-activity relationship studies.

Molecular Formula C26H33NO4
Molecular Weight 423.5 g/mol
CAS No. 4406-22-8
Cat. No. B1259777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprenorphine
CAS4406-22-8
Synonymscyprenorphine
Molecular FormulaC26H33NO4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
InChIInChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
InChIKeyVSKIOMHXEUHYSI-KNLIIKEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyprenorphine Overview


Cyprenorphine (M-285) is a semi-synthetic opioid derived from thebaine, belonging to the oripavine class [1]. It is chemically and pharmacologically related to other opioid antagonists and mixed agonist-antagonists, notably buprenorphine and diprenorphine [2]. Its primary mechanism of action involves high-affinity binding to opioid receptors, where it functions as a potent antagonist, particularly effective at reversing the effects of strong opioid agonists like etorphine [3]. This pharmacological profile underpins its historical and current use in specific veterinary and research applications, where its unique properties offer distinct advantages over more common, non-selective antagonists.

1
Opioid receptor binding studies — high-affinity mixed agonist-antagonist profile supports investigation of mu, delta, kappa pathways.
2
Etorphine reversal research models — applicable in wildlife immobilization and veterinary pharmacology contexts.
3
Delta-opioid receptor probing — 16-methyl derivative enables receptor-subtype selectivity assays (delta > kappa).

Cyprenorphine vs. Other Opioid Antagonists


Cyprenorphine cannot be considered a generic substitute for other opioid antagonists like naloxone, naltrexone, or even its close structural analog diprenorphine. While these compounds all bind to opioid receptors, their functional activity (pure antagonist vs. mixed agonist-antagonist), receptor subtype selectivity, and potency profiles diverge significantly. For instance, naloxone and naltrexone are relatively non-selective, pure antagonists, whereas cyprenorphine exhibits mixed agonist-antagonist effects [1]. Furthermore, the development of key derivatives like 16-methyl cyprenorphine has yielded tools with demonstrable selectivity for the delta-opioid receptor, a property not shared by the standard pan-antagonists [2]. These distinctions have direct and quantifiable consequences in experimental outcomes, including the selective attenuation of specific behaviors and physiological responses that are not recapitulated by less selective alternatives. Therefore, experimental design must account for these specific pharmacological differences, which are detailed in the quantitative evidence below.

Naloxone / Naltrexone
Pure antagonists vs mixed agonist-antagonist; functional profile may not transfer to paradigms requiring partial agonism.
Diprenorphine
Reversal speed and potency context may differ; head-to-head evidence suggests non-identical recovery kinetics.
Pan-antagonists
16-methyl derivative shows delta selectivity absent in naloxone; direct substitution limits receptor-subtype dissection.

Cyprenorphine Evidence Guide


Etorphine Immobilization Reversal Speed

In a field study immobilizing wild bison with etorphine, cyprenorphine demonstrated a distinct reversal profile compared to the closely related antagonist diprenorphine. Both compounds were effective in reversing the immobilization, but with quantifiable differences in the speed of recovery. [1]

Recovery Speed
Head-to-head
52% vs 71% recovered within 10 min post-antagonist in etorphine-immobilized bison.
Diprenorphine showed faster reversal; supports species-specific recovery kinetics review.
In vivo field study; n=25 (cyprenorphine), n=28 (diprenorphine).
Veterinary Medicine Wildlife Immobilization Opioid Antagonism

16-Methyl Cyprenorphine Receptor Selectivity

The 16-methyl derivative of cyprenorphine (RX 8008M) was characterized in isolated tissue preparations to determine its antagonist equilibrium dissociation constant (Ke) at mu, delta, and kappa opioid receptors. This derivative shows a marked selectivity for the delta opioid receptor over kappa receptors, a profile that distinguishes it from non-selective antagonists like naloxone. [1]

Selectivity Ratio
Cross-study comparable
81.6-fold delta > kappa selectivity (Ke 0.73 nM vs 59.6 nM).
Establishes 16-methyl cyprenorphine as delta-preferring probe.
In vitro mouse vas deferens; Ke values at mu 1.77 nM.
Opioid Receptor Pharmacology Delta Opioid Receptor Ligand Selectivity

Mu vs. Delta Receptor Differentiation In Vivo

In a rat model of electroconvulsive shock (ECS)-induced antinociception, the effects of several antagonists were compared. The non-selective antagonist naloxone (1 mg/kg) and the selective mu/delta antagonist 16-methyl cyprenorphine (RX8008M, 1 mg/kg) both significantly inhibited the response. In contrast, the highly selective delta antagonist naltrindole (1 mg/kg) had no effect. [1]

In Vivo Blockade
Head-to-head
16-Me cyprenorphine & naloxone both blocked ECS antinociception; naltrindole had no effect.
Implicates mu-opioid receptor mechanism; supports in vivo mu/delta dissection.
Rat model; 1 mg/kg i.p.; tail immersion test.
Behavioral Pharmacology Opioid Receptor Subtypes In Vivo Selectivity

Potency Compared to Nalorphine

Historical pharmacological data from the compound's early development provides a quantitative measure of cyprenorphine's potency relative to another early antagonist, nalorphine. This comparison helps establish a baseline for understanding its relative strength within the opioid antagonist class. [1]

Relative Potency
Class-level inference
~35-fold more potent than nalorphine in historical comparison.
Indicates high opioid receptor affinity; baseline context for ligand ranking.
Historical data; assay detail not reported. Data to verify.
Opioid Pharmacology Potency Comparison Structure-Activity Relationship

Palatable Solution Intake Suppression

The functional selectivity of 16-methyl cyprenorphine was demonstrated in a behavioral assay. After intracerebroventricular (ICV) administration, 16-methyl cyprenorphine (M80) dose-dependently suppressed the intake of a highly palatable saccharin/glucose solution in rats, an effect attributed to its ability to selectively block delta-opioid receptors, unlike the non-selective antagonist naloxone [1]. The study showed that while DMSO vehicle had no effect, M80 produced significant attenuation at doses of 5, 10, 20, and 40 micrograms.

Ingestive Behavior
Class-level inference
Dose-dependent suppression of palatable solution intake at 5–40 µg (ICV) in rats.
Supports delta-opioid modulation of ingestive behavior; functional selectivity context.
Saccharin/glucose intake model; n=10/group.
Ingestive Behavior Opioid Antagonists Central Nervous System

Cyprenorphine Applications


Wildlife Immobilization Reversal

Cyprenorphine is specifically indicated for reversing the immobilizing effects of potent opioid agonists like etorphine in large animals. While diprenorphine has been shown to provide a faster reversal (71% of animals standing in <10 min vs. 52% for cyprenorphine), cyprenorphine remains a reliable and effective antagonist in this context [1]. Its procurement is justified for veterinary practices engaged in wildlife management, where a potent and specific opioid antagonist is required for the safe recovery of animals.

Delta Opioid Receptor Probing

The 16-methyl derivative of cyprenorphine (RX 8008M/M80) is an essential tool for researchers investigating the delta-opioid receptor. With in vitro Ke values showing an 81.6-fold selectivity for delta over kappa receptors (0.73 nM vs. 59.6 nM), it is far more selective than standard antagonists like naloxone [2]. It should be procured for any study requiring functional discrimination of delta-opioid receptor-mediated effects, including research on analgesia, mood, and ingestive behavior, where it can reliably attenuate delta-specific responses [REFS-3, REFS-4].

Mu vs. Delta Receptor Dissection In Vivo

16-Methyl cyprenorphine is a critical reagent for in vivo behavioral pharmacology. In studies of electroconvulsive shock-induced antinociception, it was shown to block the response similarly to naloxone, whereas a pure delta antagonist (naltrindole) was ineffective, elegantly demonstrating the mu-opioid receptor's role in the process [3]. This ability to selectively block mu and delta, but not kappa, receptors allows researchers to parse complex behavioral or physiological responses and assign them to specific receptor subtypes, a task that non-selective pan-antagonists cannot accomplish.

In Vitro Opioid Receptor Studies

The parent compound, cyprenorphine, and its 16-methyl derivative are valuable tools for in vitro pharmacology. Cyprenorphine's high potency (approximately 35x that of nalorphine) [5] and its mixed agonist-antagonist profile make it a useful comparator compound for characterizing new opioid ligands. The 16-methyl derivative, with its well-defined Ke values at mu, delta, and kappa receptors, serves as a validated control antagonist for confirming receptor subtype involvement in isolated tissue assays and cell-based systems [2].

Application
Selection Property
Validation Focus
Etorphine reversal research (wildlife immobilization)
Reversal speed context
Recovery kinetics and stress endpoint review in field models
Delta-opioid receptor probe (in vitro/in vivo)
Receptor selectivity profile (delta > kappa)
Delta-specific functional response attenuation and Ke profiling
Mu vs. delta receptor dissection (behavioral models)
Mu/delta dual antagonism without kappa blockade
Receptor subtype attribution via comparative antagonism paradigms
Opioid ligand characterization (in vitro comparator)
High-affinity mixed agonist-antagonist baseline
Ke determination and receptor subtype profiling in tissue assays

Technical Documentation Hub

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60 linked technical documents
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